molecular formula C14H14N2O2S2 B2842698 N-(4-{[(5E)-3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide CAS No. 306292-20-6

N-(4-{[(5E)-3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide

Cat. No.: B2842698
CAS No.: 306292-20-6
M. Wt: 306.4
InChI Key: BSPZNWZEEGDQIV-XYOKQWHBSA-N
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Description

N-(4-{[(5E)-3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core substituted with a sulfanylidene (thione) group at position 2, an ethyl group at position 3, and a 4-oxo functionality. The exocyclic double bond at position 5 (5E-configuration) links the thiazolidinone ring to a 4-acetamidophenyl group.

Properties

IUPAC Name

N-[4-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S2/c1-3-16-13(18)12(20-14(16)19)8-10-4-6-11(7-5-10)15-9(2)17/h4-8H,3H2,1-2H3,(H,15,17)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPZNWZEEGDQIV-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)NC(=O)C)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=C(C=C2)NC(=O)C)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Starting Materials

The retrosynthetic breakdown of N-(4-{[(5E)-3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide identifies two critical precursors:

  • 3-Ethylrhodanine (3-ethyl-4-oxo-2-thioxothiazolidine), serving as the heterocyclic backbone.
  • 4-Aminophenylacetamide , providing the aromatic acetamide moiety.

The convergent synthesis involves a Knoevenagel condensation between the activated methylene group of 3-ethylrhodanine and the aldehyde derivative of 4-aminophenylacetamide.

Synthesis of 3-Ethylrhodanine

3-Ethylrhodanine is prepared via cyclocondensation of ethylamine with carbon disulfide and chloroacetic acid under basic conditions (Scheme 1A). The reaction proceeds through nucleophilic attack of the amine on carbon disulfide, followed by alkylation and cyclization:
$$
\text{CH}3\text{CH}2\text{NH}2 + \text{CS}2 + \text{ClCH}2\text{COOH} \xrightarrow{\text{NaOH}} \text{3-Ethylrhodanine} + \text{NaCl} + \text{H}2\text{O}
$$
Yields typically range from 65–72% after recrystallization from ethanol.

Preparation of 4-Aminophenylacetamide

4-Aminophenylacetamide is synthesized by acetylation of 4-nitroaniline followed by catalytic hydrogenation (Scheme 1B):
$$
\text{4-Nitroaniline} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{4-Nitrophenylacetamide} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{4-Aminophenylacetamide}
$$
This two-step process achieves 85–90% overall yield with >99% purity.

Stepwise Synthetic Pathways

Knoevenagel Condensation Route

The most widely reported method involves condensing 3-ethylrhodanine with 4-formylphenylacetamide in the presence of piperidine and glacial acetic acid (Table 1).

Procedure :

  • Dissolve 3-ethylrhodanine (1.0 eq) and 4-formylphenylacetamide (1.2 eq) in anhydrous ethanol.
  • Add piperidine (0.1 eq) and glacial acetic acid (0.05 eq).
  • Reflux at 80°C for 6–8 hours under nitrogen.
  • Cool, filter precipitated product, and wash with cold ethanol.

Key Parameters :

  • Solvent : Ethanol maximizes solubility while minimizing side reactions.
  • Catalyst : Piperidine facilitates enolate formation; acetic acid buffers the medium.
  • Temperature : Reflux conditions drive imine formation but may promote Z-E isomerization.

Yield : 68–74%.

Table 1: Optimization of Knoevenagel Reaction Conditions
Parameter Tested Range Optimal Value Impact on Yield
Catalyst (mol%) 5–15 10 Maximizes enolate stability
Reaction Time (h) 4–12 8 Complete conversion observed at 8 h
Temperature (°C) 70–90 80 Balances rate vs. decomposition

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate the condensation step (Table 2).

Procedure :

  • Mix 3-ethylrhodanine and 4-formylphenylacetamide in DMF.
  • Irradiate at 140°C (300 W) for 10 minutes.
  • Quench with ice water and extract with ethyl acetate.

Advantages :

  • 95% yield in 10 minutes vs. 8 hours conventionally.
  • Enhanced E-selectivity (>98%) due to rapid reaction kinetics.

Limitations :

  • Requires specialized equipment.
  • Scalability challenges above 100g batches.

Solid-Phase Synthesis

Immobilized 3-ethylrhodanine on Wang resin enables iterative coupling (Figure 1):

  • Load 3-ethylrhodanine onto resin via hydroxymethyl linker.
  • Treat with 4-formylphenylacetamide and DIEA in DCM.
  • Cleave product with TFA/water (95:5).

Purity : >99% by HPLC.
Throughput : Suitable for parallel synthesis of analogs.

Purification and Characterization

Crystallization Techniques

Crude product is purified via sequential solvent systems:

  • Decolorization : Treat with activated charcoal in boiling ethanol.
  • Recrystallization : Use ethanol/water (7:3) to isolate needle-like crystals.

Purity Metrics :

  • HPLC : 99.2% (C18 column, 70:30 MeOH/H2O).
  • Melting Point : 218–220°C (uncorrected).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.72 (d, J = 8.4 Hz, 2H, ArH), 6.92 (s, 1H, CH=), 4.12 (q, J = 7.2 Hz, 2H, NCH₂), 2.41 (s, 3H, COCH₃), 1.32 (t, J = 7.2 Hz, 3H, CH₂CH₃).
  • IR (KBr): 1695 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 1245 cm⁻¹ (C=S).

Mechanistic Insights

The reaction proceeds through a stepwise mechanism (Scheme 2):

  • Enolate Formation : Piperidine deprotonates 3-ethylrhodanine at C5.
  • Nucleophilic Attack : Enolate attacks 4-formylphenylacetamide’s aldehyde carbon.
  • Dehydration : Concerted loss of water generates the E-configured double bond.

Density Functional Theory (DFT) calculations confirm the E-isomer is 12.3 kcal/mol more stable than the Z-form due to reduced steric hindrance.

Industrial-Scale Optimization

Continuous Flow Synthesis

A plug-flow reactor system achieves 89% yield at 1 kg/day throughput:

  • Residence Time : 22 minutes.
  • Solvent : Supercritical CO₂ reduces environmental impact.

Green Chemistry Approaches

  • Catalyst Recycling : Piperidine recovered via distillation (92% efficiency).
  • Solvent Substitution : Cyclopentyl methyl ether (CPME) replaces ethanol, enabling 99% recovery.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(5E)-3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that thiazolidine derivatives, including N-(4-{[(5E)-3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide, possess notable antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics.

Anticancer Activity

Research has demonstrated that thiazolidine derivatives can induce apoptosis in cancer cells. This compound has been evaluated for its cytotoxic effects against several cancer cell lines, showing promising results in reducing cell viability and promoting cell death.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in various models.

Case Studies

Study Objective Findings
Study 1Evaluate antimicrobial activityShowed significant inhibition of Gram-positive and Gram-negative bacteria.
Study 2Assess anticancer effectsInduced apoptosis in breast cancer cell lines with IC50 values indicating potency.
Study 3Investigate anti-inflammatory propertiesReduced TNF-alpha and IL-6 levels in macrophage cultures.

Mechanism of Action

The mechanism of action of N-(4-{[(5E)-3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. It may also interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .

Comparison with Similar Compounds

Structural Variations in Core Thiazolidinone Framework

The target compound’s thiazolidinone core differs from analogs in oxidation states and substituents:

Compound Core Structure Position 2 Substituent Position 3 Substituent Position 5 Substituent
Target Compound 1,3-thiazolidin-4-one Sulfanylidene (S=) Ethyl (5E)-Methylidene-4-phenylacetamide
Derivative 2,4-dioxo-1,3-thiazolidin-5-ylidene Dioxo (O=C-O) - Methylidene-benzoic acid derivative
Compound 2,4-dioxo-1,3-thiazolidin-5-ylidene Dioxo - (2E)-3-phenylpropenylidene
Compound 4-oxo-2-sulfanylidene-1,3-thiazolidine Sulfanylidene - (4-methoxyphenyl)methylidene

Key Observations :

  • The ethyl group at position 3 may increase lipophilicity, influencing membrane permeability in biological systems.

Substituent Effects on Acetamide Moieties

The acetamide group’s substitution pattern significantly impacts molecular interactions:

Compound Acetamide Substituent Bioactivity Implications
Target Compound N-(4-phenyl) Potential π-π stacking with aromatic residues in target proteins
Compound N-(4-fluorophenyl) Fluorine’s electronegativity may enhance binding specificity
Compound N-(2-hydroxyphenyl) Hydroxyl group enables hydrogen bonding with polar residues
Compound N-(2-phenylethyl) Extended alkyl chain may improve solubility
Compound N-(4-sulfamoylphenyl) Sulfamoyl group could enhance antibacterial activity

Key Observations :

  • The 4-phenyl group in the target compound balances hydrophobicity and aromatic interactions, whereas polar substituents (e.g., sulfamoyl in ) may target enzymes like carbonic anhydrase.

Biological Activity

N-(4-{[(5E)-3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide, a compound featuring a thiazolidine core, has garnered attention due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The compound's chemical formula is C18H16N2O2S4C_{18}H_{16}N_{2}O_{2}S_{4} with a molecular weight of approximately 436.55 g/mol. Its structure includes a thiazolidine ring linked to an acetamide moiety and exhibits significant potential as a pharmacological agent.

Antimicrobial Activity

Research has demonstrated that derivatives of thiazolidine compounds exhibit potent antimicrobial activity against various pathogens. A study evaluated the antimicrobial efficacy of synthesized thiazolidine derivatives against Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined for these compounds, revealing the following results:

CompoundMIC (μmol/mL)MBC (μmol/mL)
4d10.7 - 21.421.4 - 40.2
4pNot specifiedNot specified
3hNot specifiedNot specified

The best activity was observed in compound 4d , indicating strong potential for further development as an antimicrobial agent .

Anticancer Activity

Thiazolidine derivatives have also been studied for their anticancer properties . For instance, N-(4-bromophenyl)-2-(2,4-dioxo-5-(1-phenylethylidene)thiazolidin-3-yl)acetamide showed promising cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further cancer research .

The biological activity of this compound is attributed to its ability to interact with microbial enzymes and cellular targets. The presence of the thiazolidine ring enhances the compound's ability to disrupt bacterial cell wall synthesis and inhibit enzyme activity critical for microbial survival .

Case Studies

Several case studies highlight the compound's effectiveness:

  • Antimicrobial Efficacy : A study involving various thiazolidine derivatives showed that introducing electron-withdrawing groups such as halogens significantly enhanced antimicrobial activity against both bacterial and fungal strains .
  • Cytotoxicity in Cancer Cells : In vitro studies demonstrated that compounds similar to this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Q & A

Q. What synthetic methodologies are employed for the preparation of N-(4-{[(5E)-3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide?

The compound is synthesized via multi-step reactions, typically involving:

  • Knoevenagel condensation : Formation of the exocyclic double bond (E-configuration) between the thiazolidinone core and the substituted benzaldehyde derivative .
  • Acetylation : Introduction of the acetamide group using chloroacetyl chloride or acetic anhydride under reflux conditions with a base (e.g., triethylamine) .
  • Oxidation/Reduction : Controlled use of oxidizing agents (e.g., KMnO₄) or reducing agents (e.g., NaBH₄) to stabilize reactive intermediates . Example workflow:
   Thiosemicarbazide → Cyclization → Knoevenagel Condensation → Acetylation → Purification  

Key reagents include sodium azide (NaN₃) for azide substitutions and DMF as a solvent for high-temperature reactions .

Q. Which analytical techniques are critical for structural elucidation of this compound?

  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves the E-configuration of the exocyclic double bond and confirms tautomeric forms of the thiazolidinone ring .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., ethyl group at N3, acetamide protons) and confirms regiochemistry .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. What preliminary biological activities have been reported for this compound?

Initial screenings suggest:

  • Antimicrobial activity : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) via disruption of cell membrane integrity .
  • Anticancer potential : IC₅₀ = 12 µM against MCF-7 breast cancer cells, linked to topoisomerase-II inhibition .
  • Anti-inflammatory effects : COX-2 inhibition (60% at 50 µM) in murine macrophage models .

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis?

Key parameters include:

Reaction Parameter Optimal Conditions Yield Improvement
Solvent SystemToluene:Water (8:2) for biphasic reactions +25% yield
CatalystsPyridine/Zeolite (Y-H) for condensation +30% efficiency
Temperature150°C for Knoevenagel steps Reduced side products
MonitoringTLC (hexane:ethyl acetate, 9:1) Real-time adjustment

Q. How to resolve contradictions in biological activity data across studies?

  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., fluorination at the benzylidene group ) to isolate pharmacophores.
  • Assay standardization : Use identical cell lines (e.g., HepG2 for liver toxicity) and control for solvent effects (DMSO vs. ethanol) .
  • Data normalization : Express IC₅₀ values relative to positive controls (e.g., doxorubicin for anticancer assays) .

Q. What computational strategies predict target interactions for this compound?

  • Molecular docking : AutoDock Vina models binding to PPAR-γ (ΔG = -9.2 kcal/mol), suggesting antidiabetic potential .
  • MD simulations : AMBER analysis of ligand-receptor stability (RMSD < 2 Å over 100 ns) confirms sustained binding .
  • QSAR studies : Hammett constants (σ) correlate with electron-withdrawing groups enhancing antibacterial activity .

Q. How does the compound’s stability vary under physiological conditions?

  • pH sensitivity : Degrades rapidly at pH > 8 due to thiazolidinone ring opening .
  • Thermal stability : Melting point = 218–220°C; DSC shows no decomposition below 200°C .
  • Oxidative resistance : Stable to H₂O₂ but reacts with KMnO₄, forming sulfone derivatives .

Q. What strategies improve pharmacokinetics (e.g., bioavailability)?

  • Prodrug design : Esterification of the acetamide group enhances intestinal absorption (Cₘₐₓ = 12 µg/mL in rat plasma) .
  • Nanocarriers : PLGA nanoparticles increase solubility (2.5-fold) and sustain release over 48 hours .

Q. How to differentiate tautomeric forms using crystallography vs. spectroscopy?

  • X-ray : SHELX refines the 4-oxo tautomer as dominant (occupancy > 90%) .
  • ¹³C NMR : Carbonyl signals at 175 ppm (C4=O) and 165 ppm (C2=S) confirm tautomeric equilibrium in solution .

Q. What multi-target interaction studies are relevant for this compound?

  • Dual inhibition : Simultaneous targeting of EGFR (Kd = 4.3 nM) and COX-2 (IC₅₀ = 8 µM) in inflammation-cancer models .
  • Off-target profiling : Screening against CYP450 isoforms (e.g., CYP3A4 inhibition < 20% at 10 µM) reduces toxicity risks .

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